molecular formula C9H7FN2O B11174783 N-(cyanomethyl)-4-fluorobenzamide

N-(cyanomethyl)-4-fluorobenzamide

Cat. No.: B11174783
M. Wt: 178.16 g/mol
InChI Key: AGNARNRHXPDUFZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-fluorobenzamide is an organic compound that features a benzamide core substituted with a cyanomethyl group and a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 4-fluorobenzamide-2-carboxylic acid.

    Reduction: N-(aminomethyl)-4-fluorobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyanomethyl group can interact with nucleophilic residues in the enzyme, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to other halogenated analogs.

Biological Activity

N-(cyanomethyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8FN3O
  • Molecular Weight : 195.18 g/mol

The presence of the cyanomethyl group and the fluorine atom at the para position of the benzamide framework contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act by:

  • Inhibition of Enzymes : It can inhibit certain enzymes involved in various biochemical pathways, potentially affecting disease processes.
  • Modulation of Receptors : The compound may bind to receptors, altering their activity and influencing cellular responses.

The exact mechanisms depend on the biological context in which the compound is utilized.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Toxoplasma gondii cathepsin L (TgCPL). This enzyme is crucial for the survival and replication of the parasite, making it a viable target for therapeutic intervention.

  • Potency : Inhibitors derived from this class have shown IC50 values as low as 5 nM against TgCPL, indicating strong inhibitory activity .
  • CNS Penetration : These compounds have demonstrated the ability to penetrate the blood-brain barrier, which is essential for treating chronic toxoplasmosis that affects the central nervous system .

Comparison with Related Compounds

A comparison with similar compounds provides insights into how structural variations influence biological activity:

CompoundIC50 (nM)CNS PenetrationNotes
This compound5YesTargeting TgCPL for Toxoplasma treatment
N-(cyanomethyl)-3-fluorobenzamide34LimitedDifferent position of fluorine affects reactivity
N-(cyanomethyl)-4-chlorobenzamideTBDTBDComparison needed for efficacy

Case Studies

  • Study on Toxoplasma gondii Inhibition :
    • A series of inhibitors were developed targeting TgCPL, with this compound showing significant potency. The study confirmed that these inhibitors could eliminate neuronal cysts in animal models, supporting their therapeutic potential against chronic toxoplasmosis .
  • Pharmacokinetics Assessment :
    • Research indicated that compounds in this class exhibit rapid clearance rates in vivo but can be modified to enhance metabolic stability while maintaining CNS penetrance. This balance is critical for developing effective treatments for neurotropic infections .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

N-(cyanomethyl)-4-fluorobenzamide

InChI

InChI=1S/C9H7FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13)

InChI Key

AGNARNRHXPDUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC#N)F

Origin of Product

United States

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